1-(4-ethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole
Description
1-(4-ethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a complex organic compound that features a combination of ethoxyphenyl, fluorophenyl, and dihydroimidazolyl groups
Properties
IUPAC Name |
(4-ethoxyphenyl)-[2-[(4-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H19FN2O2S/c1-2-24-17-9-5-15(6-10-17)18(23)22-12-11-21-19(22)25-13-14-3-7-16(20)8-4-14/h3-10H,2,11-13H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PQGAFLKFJZSSNL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)N2CCN=C2SCC3=CC=C(C=C3)F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H19FN2O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(4-ethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole typically involves multi-step organic reactions. One common approach is to start with the preparation of the dihydroimidazole core, followed by the introduction of the ethoxyphenyl and fluorophenyl groups through nucleophilic substitution and coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and scalability. Industrial methods also focus on minimizing waste and optimizing the use of reagents.
Chemical Reactions Analysis
Types of Reactions
1-(4-ethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.
Substitution: Nucleophilic and electrophilic substitution reactions can introduce new substituents or replace existing ones.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles and electrophiles. Reaction conditions such as temperature, pH, and solvent choice are carefully controlled to achieve the desired transformations.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new aromatic or aliphatic groups.
Scientific Research Applications
Anticancer Activity
Recent studies have indicated that compounds with imidazole structures exhibit significant anticancer properties. The compound has been evaluated for its cytotoxic effects against various cancer cell lines. For instance:
- Cell Lines Tested : Colon cancer, breast cancer, and cervical cancer.
- Mechanism of Action : The compound may induce apoptosis in cancer cells, which is a crucial mechanism for anticancer agents. Research shows that it affects cellular pathways leading to programmed cell death, thus reducing tumor growth .
Antimicrobial Properties
The compound has also been assessed for its antimicrobial efficacy. In vitro studies reveal that it possesses activity against a range of bacterial strains:
- Tested Strains : Staphylococcus aureus, Escherichia coli, and Bacillus subtilis.
- Results : The compound demonstrated varying degrees of inhibition against these microorganisms, suggesting its potential as an antimicrobial agent .
Molecular Docking Studies
Molecular docking studies have been performed to predict the binding affinity of this compound to various biological targets. These studies provide insights into the interactions at the molecular level:
- Binding Affinity : Calculated binding energies indicate favorable interactions with target proteins involved in cancer progression and bacterial resistance mechanisms.
- Key Interactions : Hydrogen bonds and van der Waals interactions play significant roles in stabilizing the compound within the active sites of target proteins .
Case Study 1: Anticancer Evaluation
A study published in a peer-reviewed journal investigated a series of imidazole derivatives, including the compound of interest. The results highlighted its potent cytotoxicity against human cancer cell lines, with IC50 values indicating effective concentrations for therapeutic applications .
Case Study 2: Antimicrobial Screening
Another research effort focused on evaluating the antimicrobial properties of various imidazole derivatives. The compound was tested against clinical isolates of bacteria, showing promising results that suggest its utility in developing new antimicrobial therapies .
Mechanism of Action
The mechanism of action of 1-(4-ethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole involves its interaction with specific molecular targets. These interactions can modulate biochemical pathways and cellular processes. For example, the compound may bind to enzymes or receptors, altering their activity and leading to downstream effects. The precise pathways involved depend on the specific context and application.
Comparison with Similar Compounds
Similar Compounds
4,4’-Dichlorobenzophenone: This compound shares some structural similarities but differs in its functional groups and reactivity.
Uniqueness
1-(4-ethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole stands out due to its combination of ethoxyphenyl, fluorophenyl, and dihydroimidazolyl groups. This unique structure imparts specific reactivity and interaction profiles, making it valuable for diverse scientific research and industrial applications.
Biological Activity
The compound 1-(4-ethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole is a member of the imidazole family, known for its diverse biological activities, including potential therapeutic applications in various fields such as neurology and oncology. This article aims to provide a comprehensive overview of its biological activity based on available research findings.
Chemical Structure and Properties
The chemical formula for the compound is , with the following structural features:
- Imidazole ring : A five-membered ring containing two nitrogen atoms.
- Ethoxy and benzoyl groups : Contributing to its lipophilicity and potential receptor interactions.
- Fluorophenyl and sulfanyl substituents : These groups may enhance biological activity through specific interactions with target proteins.
Biological Activity Overview
Research has indicated that compounds with similar structures exhibit a range of biological activities, including:
- Receptor Modulation : The compound may act as a positive allosteric modulator (PAM) for GABA-A receptors, which are crucial in neurotransmission and have implications in treating neurological disorders .
- Antimicrobial Properties : Some imidazole derivatives have demonstrated antimicrobial effects, suggesting potential applications in treating infections .
The biological activity of this compound can be attributed to its ability to interact with specific biological targets:
- GABA-A Receptors : The imidazole structure is known to influence the binding affinity and efficacy at GABA-A receptors, potentially leading to enhanced inhibitory neurotransmission .
- Metabolic Stability : Studies on related compounds indicate that modifications in the structure can lead to improved metabolic stability, reducing rapid biotransformation that often limits therapeutic efficacy .
Case Studies and Research Findings
- GABA-A Receptor Modulation :
- Antimicrobial Activity :
- Toxicity Assessment :
Data Table: Summary of Biological Activities
Q & A
Q. What are the standard synthetic routes for 1-(4-ethoxybenzoyl)-2-{[(4-fluorophenyl)methyl]sulfanyl}-4,5-dihydro-1H-imidazole, and how can reaction conditions be optimized?
The compound is synthesized via condensation reactions involving imidazole precursors and functionalized aromatic ketones. Key steps include:
- Substituent introduction : The 4-ethoxybenzoyl group is introduced via Friedel-Crafts acylation or nucleophilic substitution.
- Thioether linkage : The [(4-fluorophenyl)methyl]sulfanyl group is incorporated using thiol-alkylation under basic conditions (e.g., K₂CO₃ in DMF) .
- Optimization : Reaction efficiency improves with controlled temperature (60–80°C) and anhydrous solvents. Monitor intermediates via HPLC to minimize side products like disulfide byproducts .
Q. How is structural characterization performed for this compound, and what analytical techniques are critical?
- X-ray crystallography : Resolve crystal packing and confirm stereochemistry using SHELXL for refinement. For example, imidazole derivatives with fluorophenyl substituents often exhibit planar geometry, validated by C–H···π interactions .
- Spectroscopy : ¹H/¹³C NMR identifies substituent positions (e.g., 4-ethoxybenzoyl protons at δ 6.8–7.2 ppm; fluorophenyl protons at δ 7.3–7.5 ppm). Mass spectrometry (ESI-MS) confirms molecular weight (e.g., [M+H]⁺ expected at m/z 399.4) .
Advanced Research Questions
Q. How can researchers address contradictory data in spectral analysis or crystallographic refinement?
Discrepancies often arise from:
- Dynamic disorder : In crystal structures, fluorophenyl groups may exhibit rotational disorder. Use SHELXL’s PART instruction to model partial occupancy .
- Spectral overlaps : Fluorine’s deshielding effects can obscure NMR signals. Apply 2D-COSY or HSQC to resolve coupling patterns .
- Validation tools : Cross-validate crystallographic data with PLATON (e.g., check for missed symmetry or twinning) .
Q. What experimental designs are recommended for studying structure-activity relationships (SAR) in pharmacological contexts?
- Substituent variation : Replace the 4-ethoxy group with electron-withdrawing (e.g., nitro) or donating (e.g., methoxy) groups to assess bioactivity changes. Evidence from analogous compounds shows fluorophenyl groups enhance metabolic stability .
- In silico modeling : Use docking simulations (e.g., AutoDock Vina) to predict binding affinities with target enzymes (e.g., cytochrome P450 isoforms) .
Q. How should researchers approach conflicting results between computational predictions and experimental data?
- Re-evaluate force fields : Molecular dynamics simulations may misestimate van der Waals interactions for fluorinated groups. Switch to OPLS-AA or CHARMM36 parameters .
- Experimental replication : Repeat assays under controlled conditions (e.g., fixed pH, ionic strength) to rule out environmental artifacts .
Methodological Challenges and Solutions
Q. What strategies mitigate challenges in crystallizing this compound for structural studies?
Q. How can researchers validate the purity of synthesized batches for reproducibility?
- HPLC-DAD : Employ a C18 column with gradient elution (acetonitrile/water + 0.1% TFA) to detect impurities <0.5% .
- Elemental analysis : Confirm stoichiometry (e.g., C: 62.1%, H: 4.8%, N: 7.0%) to ensure synthetic fidelity .
Data Interpretation Frameworks
Q. What theoretical frameworks guide the analysis of electronic effects in this compound?
Q. How should researchers design experiments to resolve conflicting bioactivity data in different assay systems?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
